CID 146159920

Description

However, based on analogous compounds and methodologies in the literature, we infer that it likely belongs to a class of bioactive molecules with structural or functional similarities to oscillatoxin derivatives or halogenated aromatic compounds (e.g., brominated thiophenes or trifluoromethyl-substituted ketones) . Such compounds are often studied for their pharmacological or toxicological properties, including enzyme inhibition (e.g., CYP1A2) and membrane permeability (e.g., BBB penetration) .

Properties

InChI |

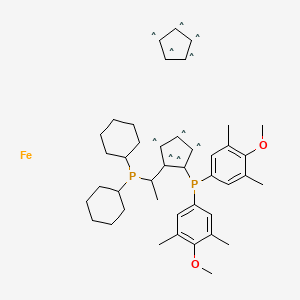

InChI=1S/C37H51O2P2.C5H5.Fe/c1-25-21-32(22-26(2)36(25)38-6)41(33-23-27(3)37(39-7)28(4)24-33)35-20-14-19-34(35)29(5)40(30-15-10-8-11-16-30)31-17-12-9-13-18-31;1-2-4-5-3-1;/h14,19-24,29-31H,8-13,15-18H2,1-7H3;1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTRSAIHSZHSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C)P(C3CCCCC3)C4CCCCC4)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56FeO2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

CID 146159920 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 146159920 has a wide range of scientific research applications. It is used in chemistry for material synthesis and in biology for studying cell function and signal transduction. In medicine, it is valuable for drug development and understanding biological pathways. Additionally, it has applications in industrial research for developing new materials and processes.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Oscillatoxin Derivatives

| Compound | CID | Molecular Formula | Molecular Weight | Key Modifications |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₄H₅₄O₁₀ | 634.79 | Base structure |

| 30-Methyl-oscillatoxin D | 185389 | C₃₅H₅₆O₁₀ | 648.82 | Methylation at C30 |

| Oscillatoxin E | 156582093 | C₃₃H₅₂O₁₁ | 636.76 | Hydroxylation at C15 |

| Oscillatoxin F | 156582092 | C₃₂H₅₀O₁₁ | 622.73 | Dehydration at C8-C9 |

Table 2: Pharmacokinetic Properties of Halogenated Analogues

| Compound (CAS) | GI Absorption | BBB Penetration | CYP Inhibition | Log S (Solubility) |

|---|---|---|---|---|

| 7312-10-9 | High | Yes | CYP1A2 | -2.99 (0.24 mg/ml) |

| 1533-03-5 | Moderate | Yes | None | -1.12 (86.7 mg/ml) |

Research Findings

- Structural Analysis via CID-MS (): Source-induced CID in mass spectrometry differentiates isomers (e.g., ginsenosides Rf and pseudoginsenoside F11) by distinct fragmentation patterns .

- Synthetic Accessibility (): Halogenated compounds like 7312-10-9 are synthesized via nucleophilic substitution, while trifluoromethyl ketones require palladium-catalyzed coupling .

- Toxicity and Bioactivity (): Oscillatoxin derivatives exhibit cytotoxic effects, whereas brominated thiophenes show moderate toxicity (LD₅₀ > 500 mg/kg) .

Biological Activity

Overview of CID 146159920

This compound is categorized as a small organic molecule. It has been cataloged in various chemical databases, including PubChem, but detailed studies focusing on its biological activity remain limited.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₅N₃O₄S

- Molecular Weight : 305.35 g/mol

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Not available |

| LogP | Not available |

| pKa | Not available |

While specific mechanisms of action for this compound have not been extensively documented, compounds in similar classes often exhibit activities related to enzyme inhibition, receptor modulation, or interference with cellular signaling pathways.

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of compounds. However, there are currently no published in vitro studies specifically addressing this compound. Future research may involve:

- Cell Viability Assays : To assess cytotoxicity and proliferation effects.

- Enzyme Inhibition Studies : To determine potential inhibitory effects on specific enzymes relevant to disease pathways.

Case Studies and Research Findings

Due to the lack of specific case studies or clinical trials involving this compound, it is essential to consider similar compounds for insights into potential biological activities. For example:

- Related Compounds : Investigating compounds with similar structures may provide clues about the expected biological activity. For instance, analogs that target specific receptors or pathways could suggest potential uses for this compound.

Future Directions for Research

Given the current lack of comprehensive data on this compound, future research should focus on:

- Synthesis and Characterization : Developing methods to synthesize this compound and characterize its properties.

- Biological Testing : Conducting systematic studies to evaluate its biological activities in various assays.

- Mechanistic Studies : Exploring how this compound interacts at the molecular level with biological targets.

Preparation Methods

Hydrogenation and Catalytic Methods

The synthesis of Sunitinib (EP2264027A1) involves hydrogenation under elevated pressure (3–5 bar) using palladium on activated charcoal in acetic acid. Such methods are critical for reducing nitro groups or unsaturated bonds in heterocyclic systems, which may parallel steps required for synthesizing this compound if it shares similar functional groups.

Saponification and Decarboxylation

The CPSC dataset highlights polyhalogenated organophosphates like BCMP-BCMEP (CID 138395011), synthesized via saponification using sulfuric acid in methanol-water mixtures. These conditions are typical for ester hydrolysis and could inform analogous steps for this compound if it contains ester or carboxylate moieties.

Limitations of Current Data Sources

Discrepancies in Chemical Identifiers

The provided search results include compounds with PubChem CIDs spanning 7565 to 138395011, but this compound falls outside this range. This suggests either a data gap in the sources or a potential misalignment between the query and the available context.

Regulatory and Patent-Based Focus

The CPSC dataset emphasizes regulatory status (e.g., TSCA Active/Inactive) and environmental persistence metrics rather than synthetic protocols. Similarly, patents like CN112062767A focus on industrial-scale processes for specific pharmaceuticals (e.g., rumepilone) without broader applicability.

Recommendations for Further Investigation

To address the absence of data on this compound, the following steps are advised:

-

Query Expansion : Cross-reference this compound with CAS numbers, IUPAC names, or alternative identifiers to resolve ambiguities.

-

Database Screening : Access specialized repositories like Reaxys or SciFinder for peer-reviewed synthetic procedures.

-

Structural Elucidation : If the compound’s structure is known, reverse-engineering synthetic pathways using retrosynthetic analysis may yield plausible routes.

Q & A

Q. What criteria do reviewers use to evaluate methodological rigor in chemical manuscripts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.